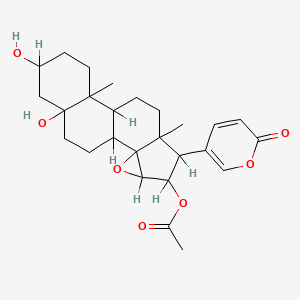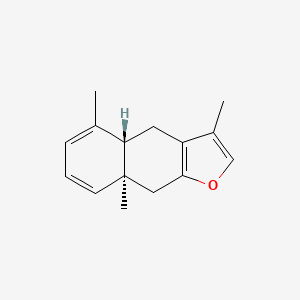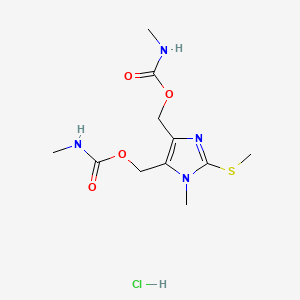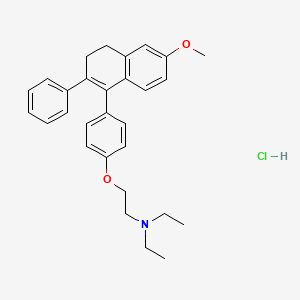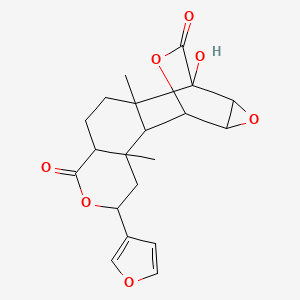
Tinosporide
Descripción general
Descripción
Tinosporide is a natural product found in Fibraurea tinctoria, Vateria indica, and Tinospora cordifolia with data available.
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Tinospora species, including those containing Tinosporide, have been extensively researched for their immunomodulatory effects. These plants are used in traditional medicine across various cultures to treat immune-related diseases. Recent studies highlight the significant immunomodulatory properties of Tinospora species, such as T. cordifolia, T. crispa, and others, which are attributed to their phytochemicals. These effects are crucial for developing potential medicinal agents or dietary supplements aimed at modulating the immune system (Haque et al., 2017).
Pharmacological Activities
Tinospora crispa, a plant found in Asia and Africa's rainforests, is recognized for its vast pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and antidiabetic effects. These activities are attributed to the presence of various phytochemicals like alkaloids, flavonoids, and terpenes. The plant's traditional use in treating diseases like jaundice, diabetes, and fever is supported by scientific research, underscoring its potential as a source of lead molecules for drug discovery (Ahmad et al., 2016).
Antioxidant and Anticancer Properties
Tinospora cordifolia, also known as Guduchi, has been the subject of numerous studies for its antioxidant and anticancer properties. Research indicates that various parts of the plant, including the stem, leaves, and root, exhibit significant biological activities. These activities are linked to the presence of alkaloids, terpenoids, and flavonoids, among other compounds. The plant's ability to modulate oxidative stress and inflammation makes it a candidate for further research in the context of cancer and other oxidative stress-related diseases (Arunachalam et al., 2021).
Therapeutic Uses in Traditional Medicine
Guduchi or Tinospora cordifolia is recognized in Ayurveda for its wide range of therapeutic uses, including anti-diabetic, anti-inflammatory, and immunomodulatory effects. The presence of diverse chemical constituents in the plant is responsible for its medicinal properties, supporting its traditional use in Ayurvedic medicine for treating various diseases (Singh et al., 2003).
Adaptogenic Activity
The adaptogenic properties of Tinospora cordifolia make it effective in managing stress and related disorders. Its role in enhancing physical and mental health by modulating the body's stress response has been highlighted in traditional and modern medicine. This adaptogenic activity, combined with its therapeutic potential in various diseases, underscores the plant's significance in holistic health and wellness (Moka & Sumithra, 2022).
Propiedades
IUPAC Name |
5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOMRNMZLZXJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tinosporide | |
CAS RN |
20379-19-5, 17226-41-4 | |
| Record name | (2R,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20379-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4aS,6aR,7S,7aS,8aR,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



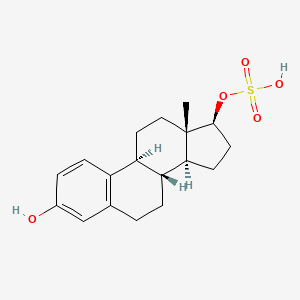
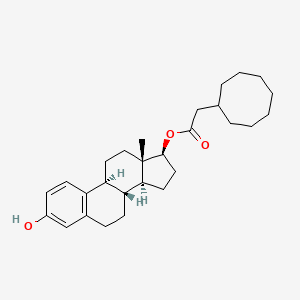
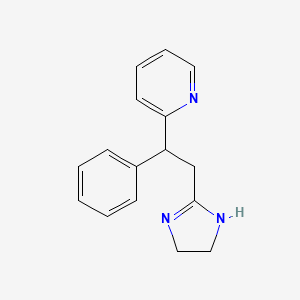
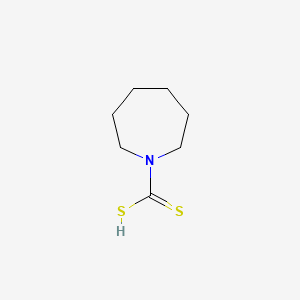
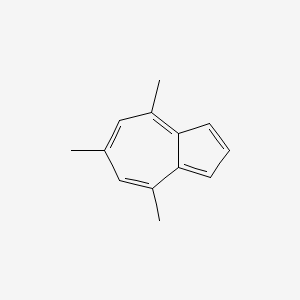
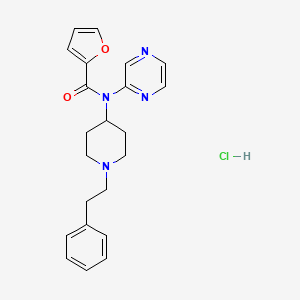
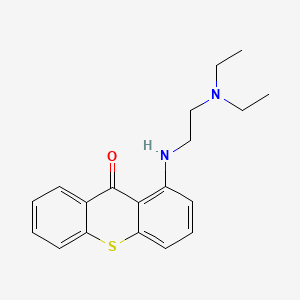
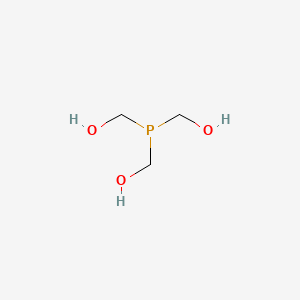
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)
